5-Bromo-1,3-oxazole-2-carboxylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

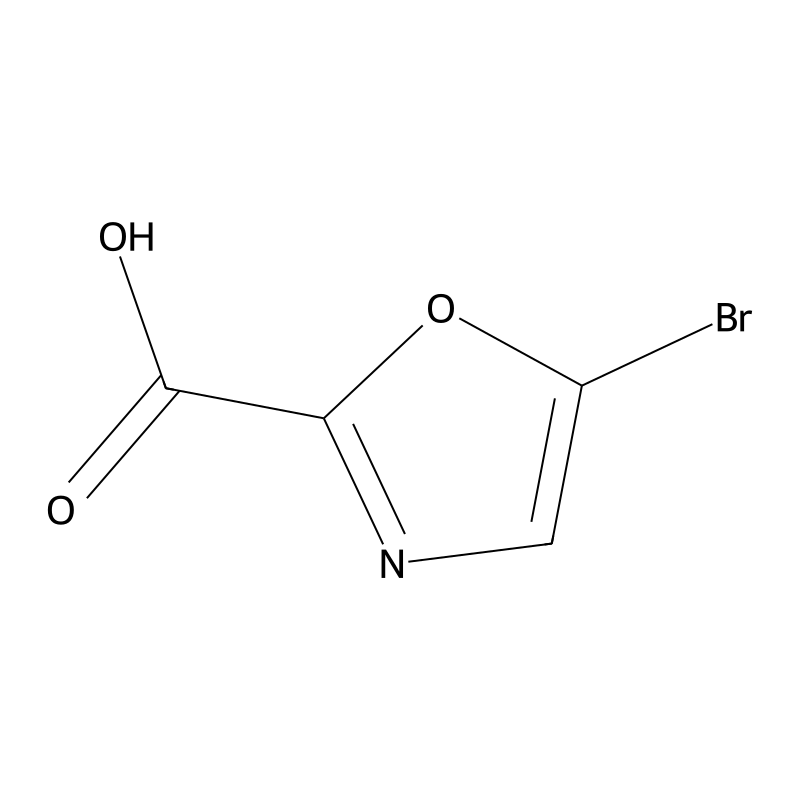

5-Bromo-1,3-oxazole-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 191.97 g/mol. This compound features a bromine atom at the 5-position of the oxazole ring and a carboxylic acid functional group at the 2-position. The oxazole ring is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom, which contributes to its unique chemical properties and potential biological activities.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols under basic conditions.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to form derivatives.

- Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

The biological activity of 5-Bromo-1,3-oxazole-2-carboxylic acid has been explored in various studies. It is thought to interact with specific molecular targets due to the presence of the bromine atom and the carboxylic acid group, which can form hydrogen bonds with proteins and enzymes. Additionally, the oxazole ring may participate in π-π stacking interactions with aromatic residues in proteins, potentially influencing their functions .

The synthesis of 5-Bromo-1,3-oxazole-2-carboxylic acid typically involves several methods:

- Cyclization of Precursors: This method often includes the reaction of a brominated precursor with a dehydrating agent under acidic or basic conditions to form the oxazole ring.

- Bromination Reactions: Bromination of suitable oxazole derivatives using reagents such as N-bromosuccinimide in solvents like dichloromethane can yield this compound.

In industrial settings, optimized processes such as continuous flow reactors may be employed to enhance yield and purity during synthesis .

5-Bromo-1,3-oxazole-2-carboxylic acid has several applications:

- Medicinal Chemistry: It serves as a potential pharmacophore in drug development due to its unique structural features.

- Materials Science: The compound can be utilized as a building block for synthesizing advanced materials, including polymers and nanomaterials.

- Biological Research: It is used to study interactions with biological targets, aiding in understanding its mechanism of action and therapeutic potential .

Research into the interactions of 5-Bromo-1,3-oxazole-2-carboxylic acid with biological systems has shown that it may bind to enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions are critical for elucidating its biological effects and potential therapeutic applications .

Several compounds share structural characteristics with 5-Bromo-1,3-oxazole-2-carboxylic acid. Here are some similar compounds along with their unique features:

| Compound Name | Unique Features |

|---|---|

| 4-Bromo-5-methyl-1,3-oxazole-2-carboxylic acid | Contains a methyl group at the 5-position; different reactivity profiles due to substitution. |

| 5-Bromobenzo[d]oxazole-2-carboxylic acid | Features a benzo[d]oxazole structure; potential applications in pharmaceuticals due to its distinct properties. |

| 4-Bromo-2-(cyclopropylamino)benzoic acid | Contains an amino group; differing biological activities based on amino functionality. |

These compounds exhibit variations in their chemical properties and biological activities due to differences in their substituents and structural frameworks. The presence of the bromine atom and functional groups significantly influences their reactivity and potential applications in medicinal chemistry.

5-Bromo-1,3-benzoxazole-2-carboxylic acid is systematically named 5-bromo-1,3-benzoxazole-2-carboxylic acid under IUPAC rules, indicating a benzoxazole core (a benzene ring fused to an oxazole) with substituents at specific positions. The oxazole ring consists of two heteroatoms—oxygen at position 1 and nitrogen at position 3—while the carboxylic acid and bromine groups occupy positions 2 and 5, respectively. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}4\text{BrNO}_3 $$ |

| Molecular Weight | 242.03 g/mol |

| CAS Registry Number | 944898-52-6 |

| SMILES | $$ \text{C1=CC2=C(C=C1Br)N=C(O2)C(=O)O} $$ |

| InChIKey | AJRDRXNMYCNFOW-UHFFFAOYSA-N |

The bromine atom introduces steric and electronic effects, while the carboxylic acid enables salt formation or esterification, broadening its applications.

Historical Evolution of Oxazole Derivatives in Organic Chemistry

Oxazoles, first synthesized in the late 19th century, gained prominence for their aromaticity and versatility. Early methods like the Robinson-Gabriel synthesis (cyclodehydration of β-acylamino ketones) and Fischer oxazole synthesis (using cyanohydrins) laid the groundwork. The 1970s saw breakthroughs with van Leusen’s method, employing tosylmethylisocyanides (TosMICs) to construct oxazole rings efficiently. For example, TosMIC reacts with aldehydes under basic conditions to form oxazoles, a strategy later adapted for benzoxazole derivatives. These advances positioned oxazoles as keystones in natural product synthesis, such as vitamin B6 analogs and antimicrobial agents.

Role in Heterocyclic Compound Research

Benzoxazole derivatives like 5-bromo-1,3-benzoxazole-2-carboxylic acid are prized for their electronic properties. The conjugated system delocalizes electrons across the ring, enhancing stability and enabling interactions with biological targets. The bromine atom facilitates electrophilic substitutions (e.g., Suzuki couplings), while the carboxylic acid allows derivatization into amides or esters, common motifs in pharmaceuticals. Computational studies reveal that the planar structure and dipole moment (~2.1 D) favor binding to enzymes, making it a candidate for kinase inhibitors.

Contemporary Significance in Synthetic and Medicinal Chemistry

Modern applications leverage this compound’s dual functionality:

- Synthetic Chemistry: The bromine atom participates in palladium-catalyzed cross-couplings to generate biaryl structures, as seen in the synthesis of tris-oxazole scaffolds for material science. The carboxylic acid group is convertible to acid chlorides or anhydrides, enabling peptide coupling.

- Medicinal Chemistry: Oxazole derivatives exhibit antibacterial, antifungal, and anticancer activities. For instance, 5-bromo-substituted analogs inhibit topoisomerase II in cancer cells, while carboxylic acid derivatives enhance solubility for improved bioavailability.

Robinson-Gabriel Cyclization

The Robinson-Gabriel synthesis represents one of the most fundamental approaches to oxazole construction, originally described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively [1]. This classical methodology involves the cyclodehydration of 2-acylamino-ketones under acidic conditions to generate 2,5-disubstituted oxazoles.

The mechanistic pathway involves initial protonation of the acylamino-ketone substrate, followed by intramolecular cyclization and subsequent dehydration [1] [2]. The reaction typically requires concentrated sulfuric acid as the cyclodehydrating agent, although modern variations employ trifluoromethanesulfonic acid, polyphosphoric acid, or trifluoroacetic anhydride to achieve superior yields and milder reaction conditions [1].

For the synthesis of 5-bromo-1,3-oxazole-2-carboxylic acid derivatives, the Robinson-Gabriel approach necessitates careful selection of the starting acylamino-ketone precursor. The carboxylic acid functionality can be introduced through appropriate substitution patterns in the initial ketone component, while bromination can be achieved either before or after cyclization depending on the specific synthetic strategy employed.

Recent modifications of the Robinson-Gabriel synthesis have demonstrated enhanced efficiency through solid-phase chemistry approaches [1]. These developments utilize benzhydrylic-type linkers and trifluoroacetic anhydride as the cyclodehydrating agent in ethereal solvents, providing improved yields and simplified purification protocols. Additionally, one-pot diversity-oriented synthesis protocols combining Friedel-Crafts acylation with Robinson-Gabriel cyclization have been developed using aluminum chloride and trifluoromethanesulfonic acid as dual catalysts [1].

Van Leusen TosMIC-Based Approaches

The van Leusen oxazole synthesis, first described in 1972, represents a highly versatile approach utilizing tosylmethylisocyanide (TosMIC) as a key reagent for oxazole construction [3]. This methodology has proven particularly valuable for the synthesis of 5-substituted oxazoles through [3+2] cycloaddition reactions with aldehydes under basic conditions.

The mechanistic pathway involves deprotonation of TosMIC to generate a reactive carbanion, which subsequently undergoes nucleophilic addition to the aldehyde carbonyl group [3]. The resulting intermediate undergoes cyclization with concomitant elimination of the tosyl group to afford the oxazole product. The reaction typically proceeds under mild conditions using potassium carbonate in methanol or other protic solvents.

For 5-bromo-1,3-oxazole-2-carboxylic acid synthesis, the van Leusen approach offers several strategic advantages. The carboxylic acid functionality can be incorporated through the use of appropriately substituted aldehyde substrates, while bromination can be achieved through electrophilic aromatic substitution of the initially formed oxazole ring. Recent developments have demonstrated the utility of this approach in constructing complex oxazole-containing molecular architectures [3].

Modifications of the van Leusen synthesis have included the development of microwave-assisted protocols that significantly reduce reaction times while maintaining high yields [4] [5]. These green chemistry approaches utilize potassium phosphate as a base in isopropanol under microwave irradiation, achieving complete conversion within 5-8 minutes at 65°C with yields exceeding 95% [4].

Fischer Oxazole Synthesis Modifications

The Fischer oxazole synthesis provides an alternative classical approach for oxazole construction, utilizing cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid [6]. This methodology was originally developed by Emil Fischer in 1896 and represents one of the earliest methods for synthesizing 2,5-disubstituted oxazoles.

The mechanistic pathway involves initial formation of an iminochloride intermediate through addition of hydrogen chloride to the cyanohydrin substrate [6]. This intermediate subsequently reacts with the aldehyde component through nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon. The reaction proceeds through a series of rearrangements and eliminations to afford the final oxazole product.

Recent modifications of the Fischer synthesis have focused on improving reaction conditions and expanding the substrate scope [7]. Modern variants employ improved activating agents and alternative reaction media to achieve better yields and functional group tolerance. For 5-bromo-1,3-oxazole-2-carboxylic acid synthesis, the Fischer approach requires careful consideration of the cyanohydrin and aldehyde components to ensure appropriate substitution patterns in the final product.

Bromination Techniques and Regiochemical Control

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution represents the most direct approach for introducing bromine functionality into oxazole derivatives [8]. The mechanism involves initial formation of a π-complex between the electrophilic bromine species and the oxazole ring, followed by formation of a σ-complex (arenium ion) intermediate and subsequent proton elimination to restore aromaticity.

In oxazole systems, electrophilic substitution preferentially occurs at the C-5 position due to electronic considerations [9] . The nitrogen and oxygen heteroatoms withdraw electron density from the ring system, making the C-5 position the most nucleophilic site available for electrophilic attack. This regioselectivity is crucial for the synthesis of 5-bromo-1,3-oxazole-2-carboxylic acid, as it ensures selective functionalization at the desired position.

The bromination reaction typically employs molecular bromine in various solvents including acetic acid, carbon tetrachloride, or dichloromethane [11] . Reaction conditions must be carefully controlled to avoid over-bromination or unwanted side reactions. The presence of electron-donating substituents on the oxazole ring can facilitate the bromination process, while electron-withdrawing groups may require more forcing conditions.

Alternative brominating agents such as N-bromosuccinimide (NBS) have proven effective for selective C-5 bromination of oxazole derivatives . The use of NBS often provides better control over the reaction and reduces the formation of side products compared to molecular bromine. The reaction proceeds through a radical mechanism when radical initiators are employed, or through an electrophilic pathway under ionic conditions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) represents a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic systems [13]. This approach relies on the presence of directing metalation groups (DMGs) that can coordinate to organometallic reagents and direct deprotonation to specific positions on the aromatic ring.

In oxazole chemistry, DoM strategies have been successfully employed for the synthesis of substituted derivatives with high regioselectivity [14]. The methodology typically involves treatment of the oxazole substrate with lithium diisopropylamide (LDA) or similar strong bases at low temperatures, followed by reaction with electrophilic reagents to introduce desired functional groups.

For the synthesis of 5-bromo-1,3-oxazole-2-carboxylic acid, DoM approaches can be particularly valuable when combined with halogen dance reactions [14] [15]. The halogen dance phenomenon involves base-catalyzed isomerization of halogenated heterocycles, resulting in migration of halogen atoms to thermodynamically more stable positions.

Studies on oxazole systems have demonstrated that 5-bromo-2-phenylthio-1,3-oxazole undergoes efficient halogen dance reactions when treated with LDA [14]. The reaction proceeds through initial kinetic deprotonation at the C-4 position, followed by intramolecular halogen exchange that results in formation of the more stable 5-lithio-4-bromo isomer. This methodology provides access to 4-bromo-5-substituted oxazoles through subsequent electrophilic quenching reactions.

Modern Synthetic Innovations

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized oxazole synthesis by providing efficient methods for constructing complex substitution patterns under mild conditions[14-20]. Palladium-catalyzed approaches have proven particularly valuable, with several methodologies developed for direct oxazole formation from simple starting materials.

Palladium-catalyzed sequential C-N/C-O bond formations represent a significant advancement in oxazole synthesis [16] [17]. This methodology enables the direct conversion of amides and ketones to oxazole derivatives through a single-step process involving sp² C-H activation. The reaction proceeds through initial C-N bond formation followed by intramolecular C-O bond formation to close the oxazole ring.

The palladium-catalyzed approach typically employs palladium(II) acetate as the catalyst in combination with potassium carbonate as a base [16]. The reaction is performed in dimethylformamide at elevated temperatures (140°C) and provides good to excellent yields of the desired oxazole products. The methodology demonstrates broad substrate scope and good functional group tolerance, making it suitable for the synthesis of complex oxazole derivatives.

Ruthenium-copper dual catalysis has emerged as another powerful approach for oxazole synthesis [18]. This methodology combines ruthenium(II) porphyrin complexes with simple copper salts to facilitate cyclization reactions between carboxylic acids and alkenes or alkynes. The reaction proceeds under mild conditions and provides access to 2,5-disubstituted oxazoles with good yields and selectivity.

Nickel-catalyzed cross-coupling reactions have also been developed for oxazole synthesis, particularly focusing on C-S activation strategies [19]. These methods utilize 2-methylthio-oxazole derivatives as substrates and employ organozinc reagents as coupling partners. The nickel catalyst facilitates C-S bond cleavage and subsequent C-C bond formation to generate substituted oxazole products.

Copper-catalyzed approaches have gained attention for their efficiency and mild reaction conditions [20]. Recent developments include [3+2] annulation reactions between iodonium-phosphonium hybrid ylides and amides, providing access to 2,4-disubstituted oxazoles with excellent regioselectivity. The methodology features broad substrate scope and demonstrates utility in late-stage functionalization applications.

Microwave-Assisted Green Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for rapid and efficient oxazole construction, offering significant advantages in terms of reaction time, energy consumption, and environmental impact[21-28]. These methodologies align with green chemistry principles by reducing solvent usage, minimizing waste generation, and improving overall process efficiency.

Microwave-assisted van Leusen reactions have been extensively developed for oxazole synthesis [4] [5]. These protocols utilize potassium phosphate as a base in isopropanol under microwave irradiation at 65°C with 350 W power. The reaction is complete within 5-8 minutes and provides excellent yields (85-96%) of 5-substituted oxazoles. The methodology demonstrates remarkable efficiency compared to conventional heating methods, which typically require several hours for completion.

The microwave-assisted approach offers precise control over reaction parameters, enabling selective formation of either oxazoline or oxazole products depending on the base equivalents employed [4]. Using 1 equivalent of potassium phosphate favors formation of 4,5-disubstituted oxazolines, while 2 equivalents promote elimination to generate 5-substituted oxazoles.

Microwave-assisted synthesis of chiral oxazolines has also been developed, utilizing aryl nitriles and chiral β-amino alcohols as starting materials [21]. The reaction proceeds smoothly in the presence of recoverable heterogeneous catalysts under either concentrated solution or solvent-free conditions. This methodology provides rapid access to valuable chiral building blocks with excellent yields and minimal environmental impact.

The advantages of microwave-assisted synthesis include significantly reduced reaction times, improved yields, enhanced selectivity, and reduced energy consumption compared to conventional heating methods [22]. These benefits make microwave-assisted approaches particularly attractive for both research and industrial applications in oxazole synthesis.

Flow Chemistry Applications

Flow chemistry represents a cutting-edge approach to oxazole synthesis that offers unique advantages in terms of process control, scalability, and safety [23]. Continuous flow reactors enable precise control of reaction parameters including temperature, pressure, and residence time, leading to improved reproducibility and product quality.

Continuous multistep synthesis of oxazole derivatives has been successfully demonstrated using integrated flow reactors [23]. A notable example involves the three-step synthesis of 2-(azidomethyl)oxazoles from vinyl azides through an azirine intermediate. The process combines thermolysis of vinyl azides, reaction with bromoacetyl bromide, and nucleophilic displacement with sodium azide in a single continuous operation.

The flow chemistry approach offers several key advantages including short overall residence times (7-9 minutes), good overall yields (50-60%), and elimination of intermediate isolation steps [23]. The continuous nature of the process enables better heat and mass transfer compared to batch reactions, resulting in improved reaction efficiency and safety.

Process integration is a crucial aspect of flow chemistry applications in oxazole synthesis [23]. The ability to combine multiple reaction steps in a single continuous process eliminates the need for intermediate workup and purification, reducing overall process complexity and waste generation. This approach is particularly valuable for the synthesis of unstable intermediates that might decompose during isolation.

Flow chemistry methodologies have demonstrated excellent scalability, enabling facile transition from laboratory-scale synthesis to industrial production [23]. The continuous nature of the process allows for precise control of production rates and facilitates automation of the synthesis procedure. These characteristics make flow chemistry approaches highly attractive for commercial applications in oxazole synthesis.

The integration of microwave heating with flow chemistry has further enhanced the capabilities of continuous synthesis approaches [4]. Microwave-flow reactors enable rapid heating and cooling cycles while maintaining precise temperature control, resulting in improved reaction efficiency and product selectivity.

| Method Category | Specific Approach | Key Features | Yield Range | Time | Reference |

|---|---|---|---|---|---|

| Classical Methods | Robinson-Gabriel Cyclization | Cyclodehydration of acylamino-ketones | 50-90% | 2-12 hours | [1] [2] |

| Classical Methods | Van Leusen TosMIC Approach | [3+2] Cycloaddition with aldehydes | 60-95% | 1-6 hours | [3] |

| Classical Methods | Fischer Oxazole Synthesis | Cyanohydrins with aldehydes | 40-80% | 4-8 hours | [6] [7] |

| Bromination | Electrophilic Aromatic Substitution | Direct bromination at C-5 | 65-85% | 1-4 hours | [9] [11] |

| Bromination | Directed Ortho-Metalation | Regioselective metalation/quenching | 72-89% | 2-6 hours | [14] [13] |

| Metal Catalysis | Palladium C-N/C-O Formation | Sequential bond formation | 70-92% | 6-12 hours | [16] [17] |

| Metal Catalysis | Ruthenium-Copper Dual Catalysis | Mild cyclization conditions | 65-85% | 2-6 hours | [18] |

| Green Chemistry | Microwave-Assisted Synthesis | Rapid heating, high efficiency | 85-96% | 5-8 minutes | [4] [5] |

| Green Chemistry | Flow Chemistry Synthesis | Continuous processing | 50-60% | 7-9 minutes | [23] |